2,5-Dimethylcinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

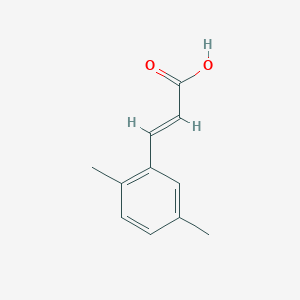

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,5-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIBVLSPNAHVSQ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601257909 | |

| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155814-17-8 | |

| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155814-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylcinnamic Acid (CAS: 95883-10-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical data specifically for 2,5-Dimethylcinnamic acid (CAS 95883-10-6) are limited. This guide provides a summary of its known properties and contextualizes its potential applications based on the well-documented activities of the broader class of cinnamic acid derivatives.

Introduction

This compound is a derivative of cinnamic acid, a naturally occurring organic acid found in various plants.[1] Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural modifications on the phenyl ring of the cinnamic acid scaffold, such as the dimethyl substitution in the 2 and 5 positions, can significantly influence the compound's physicochemical properties and biological efficacy. This guide aims to provide a comprehensive overview of the available technical information for this compound and to extrapolate its potential pharmacological relevance based on the activities of related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, based on information from chemical suppliers.

| Property | Value | Reference |

| CAS Number | 95883-10-6 | [3] |

| Molecular Formula | C₁₁H₁₂O₂ | [3] |

| Molecular Weight | 176.22 g/mol | [3] |

| Appearance | No data available | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available |

Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For reference, the characteristic spectroscopic features of the parent compound, cinnamic acid, are provided below. It is anticipated that this compound would exhibit similar characteristic peaks with additional signals corresponding to the two methyl groups on the phenyl ring.

Table of Expected Spectroscopic Features (based on Cinnamic Acid)

| Spectroscopic Technique | Expected Features for this compound |

| ¹H NMR | Signals for aromatic protons, vinylic protons (trans-coupled), a carboxylic acid proton, and two distinct singlets for the two methyl groups. |

| ¹³C NMR | Signals for aromatic carbons, vinylic carbons, a carbonyl carbon, and two distinct signals for the two methyl carbons. |

| IR Spectroscopy | Characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, C=C stretching of the alkene, and C-H stretching of the aromatic ring and methyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (176.22 m/z) and characteristic fragmentation patterns. |

Potential Biological Activities and Mechanisms of Action

While no specific biological studies on this compound were identified, the broader class of cinnamic acid derivatives exhibits a wide range of pharmacological activities. It is plausible that this compound may share some of these properties.

Antioxidant Activity

Many cinnamic acid derivatives, particularly those with hydroxyl substitutions, are potent antioxidants.[1][4] They can exert their antioxidant effects through direct radical scavenging or by modulating cellular signaling pathways like the Nrf2-ARE pathway.[5]

Caption: Generalized Nrf2-ARE signaling pathway potentially modulated by cinnamic acid derivatives.

Antimicrobial Activity

Cinnamic acid and its derivatives have demonstrated activity against a range of bacteria and fungi.[1][6] The proposed mechanism often involves the disruption of bacterial cell membranes.

Anticancer Activity

Certain derivatives of cinnamic acid have been investigated for their anticancer properties, with some showing cytotoxic effects against various cancer cell lines.[2][7]

Anti-inflammatory Activity

The anti-inflammatory effects of some cinnamic acid derivatives are attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways.[8]

Experimental Protocols (General)

The following are generalized protocols for assays that would be suitable for evaluating the biological activity of this compound.

DPPH Radical Scavenging Assay (for Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare serial dilutions of the stock solution.

-

In a 96-well plate, add a fixed volume of DPPH solution to each well containing the different concentrations of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[9]

References

- 1. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combination of Conventional Drugs with Biocompounds Derived from Cinnamic Acid: A Promising Option for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 2,5-Dimethoxycinnamic Acid

Disclaimer: The following technical guide focuses on 2,5-Dimethoxycinnamic acid . Searches for "2,5-Dimethylcinnamic acid" yielded limited specific data, suggesting a potential ambiguity in the compound name. The information presented here is based on the available scientific literature for the dimethoxy analogue.

Introduction

Cinnamic acid and its derivatives are a well-established class of organic compounds, recognized for their broad spectrum of biological activities and applications in pharmaceuticals, cosmetics, and as synthetic precursors.[1][2] This guide provides a detailed overview of the core physicochemical properties of 2,5-Dimethoxycinnamic acid, offering valuable data for researchers, scientists, and professionals involved in drug development and chemical synthesis. A thorough understanding of these properties is crucial for predicting the compound's behavior in biological systems, designing formulation strategies, and ensuring its quality and purity.

Core Physicochemical Properties

The physicochemical characteristics of a molecule are foundational to its pharmacokinetic and pharmacodynamic profiles. Properties such as solubility, lipophilicity, and acidity directly influence a compound's absorption, distribution, metabolism, and excretion (ADME).

The quantitative data for 2,5-Dimethoxycinnamic acid are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₄ | [3][4][5] |

| Molecular Weight | 208.21 g/mol | [3][4] |

| Melting Point | 147-150 °C | [4] |

| Boiling Point | 267.4°C (rough estimate) | [4] |

| pKa | 4.40 ± 0.10 (Predicted) | [4] |

| LogP (Octanol/Water Partition Coefficient) | 2.0 to 2.5 (Estimated for related derivatives) | [6] |

| Appearance | Light orange to yellow to green powder/crystal | [4] |

| CAS Number | 10538-51-9 | [3][4][5] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of every physicochemical property of 2,5-Dimethoxycinnamic acid are not extensively published, standard analytical methods are applicable.

A common method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[7][8]

Methodology:

-

Reaction Setup: 2,5-Dimethoxybenzaldehyde and malonic acid are combined in a suitable solvent, such as pyridine or an ethanol/water mixture, with a catalytic amount of a base like piperidine or an ammonium salt.

-

Heating: The reaction mixture is heated under reflux for several hours to facilitate the condensation and subsequent decarboxylation.

-

Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude 2,5-Dimethoxycinnamic acid.

-

Purification: The crude product is collected by filtration and purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure crystalline solid.

Caption: A generalized workflow for the synthesis and analysis of 2,5-Dimethoxycinnamic acid.

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Methodology:

-

A small amount of the dried, purified 2,5-Dimethoxycinnamic acid is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is gradually increased at a rate of 1-2 °C per minute near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

HPLC is a standard technique for determining the purity of a compound.

Methodology:

-

Sample Preparation: A standard solution of 2,5-Dimethoxycinnamic acid is prepared by dissolving a known amount in a suitable solvent (e.g., methanol or acetonitrile).

-

Chromatographic Conditions: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., acidified water) and an organic solvent (e.g., acetonitrile). A gradient elution may be employed for optimal separation.

-

Detection: The compound is detected using a UV detector, typically at a wavelength where the chromophore exhibits maximum absorbance.

-

Quantification: The purity is determined by integrating the peak area of the analyte and comparing it to the total area of all detected peaks.

Biological Activity Context

Cinnamic acid derivatives are known to possess a variety of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[2][9][10] The presence of methoxy groups on the aromatic ring can modulate these activities by altering the electronic properties and lipophilicity of the molecule.[1] For instance, the antioxidant activity of phenolic compounds is often related to their ability to donate a hydrogen atom to scavenge free radicals.

Caption: A conceptual diagram of the potential antioxidant role of a cinnamic acid derivative.

References

- 1. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2,5-Dimethoxycinnamic acid (CAS 10538-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 10538-51-9 CAS MSDS (2,5-Dimethoxycinnamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Buy 2,3-Dimethoxycinnamic acid | 7461-60-1 [smolecule.com]

- 7. jocpr.com [jocpr.com]

- 8. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Molecular Characteristics of 2,5-Dimethylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular structure and weight of 2,5-Dimethylcinnamic acid, a compound of interest in various research and development applications.

Molecular Structure and Formula

This compound is an organic compound characterized by a benzene ring substituted with two methyl groups and a propenoic acid group. Its chemical structure is foundational to its reactivity and potential biological activity.

The molecular formula for this compound is C₁₁H₁₂O₂ [1]. This formula indicates that each molecule is composed of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms.

Molecular Weight

The molecular weight of a compound is a critical parameter in experimental design, particularly in stoichiometry and solution preparation. It is calculated by summing the atomic weights of its constituent atoms.

The experimentally determined and commonly cited molecular weight of this compound is 176.22 g/mol [1].

A detailed calculation based on the atomic weights of the constituent elements is presented below.

Quantitative Data Summary

For clarity and ease of comparison, the quantitative data pertaining to the molecular weight of this compound are summarized in the following table.

| Element (Symbol) | Atomic Weight (amu) | Atom Count | Total Weight (amu) |

| Carbon (C) | 12.01 | 11 | 132.11 |

| Hydrogen (H) | 1.008 | 12 | 12.096 |

| Oxygen (O) | 15.999 | 2 | 31.998 |

| Total Molecular Weight | 176.204 |

Note: The standard atomic weight of carbon is approximately 12.01 amu[2][3][4][5]. The standard atomic weight of hydrogen is approximately 1.008 amu[6][7][8][9][10]. The standard atomic weight of oxygen is approximately 15.999 amu[11][12][13][14][15]. The slight difference between the calculated molecular weight and the cited molecular weight can be attributed to rounding and the use of specific isotopic abundances in the authoritative source.

Visualization of Elemental Composition

The following diagram illustrates the elemental components that constitute the this compound molecule.

References

- 1. scbt.com [scbt.com]

- 2. Atomic/Molar mass [westfield.ma.edu]

- 3. byjus.com [byjus.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. princeton.edu [princeton.edu]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 15. Oxygen, atomic [webbook.nist.gov]

A Technical Guide to the Solubility of 2,5-Dimethylcinnamic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 2,5-Dimethylcinnamic acid in various organic solvents. A thorough search of publicly available scientific literature and databases did not yield specific quantitative solubility data for this compound. The absence of such data underscores the necessity for empirical determination. This document is designed to equip researchers with the foundational knowledge and detailed protocols necessary to perform these critical measurements in their own laboratories. Understanding the solubility of an active pharmaceutical ingredient (API) like this compound is a cornerstone of drug development, influencing formulation, purification, bioavailability, and analytical method development.

Quantitative Solubility Data

As of the latest search, specific quantitative solubility data for this compound in a range of organic solvents is not available in the public domain. Researchers are encouraged to use the experimental protocols outlined in this guide to generate this essential data. The following table is provided as a template for recording empirically determined solubility values.

| Solvent | Temperature (°C / K) | Solubility (e.g., g/100 mL, mg/mL, mol/L) | Method of Analysis |

| e.g., Ethanol | |||

| e.g., Acetone | |||

| e.g., Ethyl Acetate | |||

| e.g., Toluene | |||

| e.g., Dimethyl Sulfoxide (DMSO) | |||

| e.g., Methanol | |||

| e.g., Dichloromethane |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid compound in a solvent.[1][2][3] It is a thermodynamic method that ensures a true equilibrium is reached between the undissolved solid and the saturated solution.[1][2]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (solid, high purity)[4]

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials or flasks with airtight screw caps

-

Constant-temperature orbital shaker or shaker bath

-

Calibrated thermometer

-

Syringes

-

Syringe filters (e.g., 0.45 µm PTFE, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC, or equipment for gravimetric analysis)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The key is to add enough solid so that a visible amount remains undissolved after the equilibration period.[3][5]

-

Carefully add a precise, known volume or mass of the chosen organic solvent to each vial.[6]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature orbital shaker or water bath.[3]

-

Agitate the mixtures at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[3][5] The required time can vary and may need to be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).[2][6]

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., several hours) to allow the excess solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. To avoid transferring any solid particles, the syringe must be fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).[1][3][5] It is crucial that the sampling and filtration steps are performed at the equilibration temperature to prevent precipitation or changes in solubility.

-

-

Analysis of Concentration:

-

The concentration of this compound in the filtered saturated solution is then determined using a validated analytical method. Two common methods are described below.

a) Gravimetric Analysis:

-

Accurately weigh a clean, dry container (e.g., a glass petri dish).

-

Dispense a known volume or mass of the filtered saturated solution into the container.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or a vacuum oven at a temperature that does not degrade the compound).

-

Once the solvent is fully evaporated, weigh the container with the solid residue. Repeat the drying and weighing cycles until a constant mass is achieved.[3]

-

Calculation: The solubility is calculated from the mass of the solid residue and the initial volume of the saturated solution.

b) UV-Vis Spectrophotometry:

-

This method is suitable as cinnamic acid derivatives possess a chromophore.[3]

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).[1][5]

-

Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculation: Account for the dilution factor to calculate the original concentration of the saturated solution, which represents the solubility.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

Caption: Workflow for the isothermal shake-flask solubility determination method.

References

trans-2,5-Dimethylcinnamic acid vs cis-isomer stability

An In-Depth Technical Guide to the Relative Stability of trans- and cis-2,5-Dimethylcinnamic Acid

Introduction

Geometric isomerism, a form of stereoisomerism, plays a critical role in determining the physicochemical properties, biological activity, and stability of molecules. In the context of drug development and materials science, understanding the relative stability of isomers is paramount as it can influence a compound's efficacy, bioavailability, and shelf-life. Cinnamic acid and its derivatives, which are prevalent in nature and serve as precursors to many important molecules like flavonoids and lignin, exist as cis and trans geometric isomers due to the restricted rotation around the carbon-carbon double bond in their acrylic acid side chain.[1][2][3] The trans-isomer is generally the more common and thermodynamically stable form.[4][5]

This technical guide provides an in-depth analysis of the relative stability of trans-2,5-dimethylcinnamic acid and its cis-isomer. While specific thermodynamic data for this substituted derivative is not extensively published, this paper will extrapolate from the well-established principles of alkene stability and data from analogous compounds to provide a comprehensive overview. Detailed experimental protocols for isomer synthesis, identification, and stability assessment are also provided for researchers and scientists in the field.

Core Principles of Isomer Stability

In acyclic alkene systems, trans isomers are typically more stable than their cis counterparts.[6] This increased stability is primarily attributed to the minimization of steric strain. In cis isomers, bulky substituent groups are positioned on the same side of the double bond, leading to van der Waals repulsion and an overall increase in the molecule's potential energy.[7] In contrast, the trans configuration places these groups on opposite sides, allowing for greater separation and reduced steric hindrance.

This energy difference can be quantified experimentally by measuring the heat of hydrogenation (ΔH°hydrog). The hydrogenation of both isomers leads to the same saturated alkane product. Therefore, any difference in the heat released must correspond to the initial difference in the isomers' stability. The less stable cis isomer exists at a higher energy state and thus releases more energy upon hydrogenation.[7] For example, the hydrogenation of cis-2-butene releases more energy than that of trans-2-butene, indicating the trans isomer is more stable by approximately 2.8-4 kJ/mol.[7]

For the parent compound, cinnamic acid, the thermal equilibrium lies almost entirely with the trans-isomer, confirming its superior thermodynamic stability.[5]

Analysis of 2,5-Dimethylcinnamic Acid Isomers

The introduction of two methyl groups onto the phenyl ring of cinnamic acid, specifically at the 2- and 5-positions, has significant implications for the relative stability of its geometric isomers. The 5-methyl group is distant from the acrylic acid side chain and is unlikely to substantially influence the relative stability between the cis and trans forms.

However, the 2-methyl group (the ortho position) is in close proximity to the side chain. This proximity is expected to introduce a significant steric clash, particularly in the cis-isomer. In the cis configuration, the carboxylic acid group and the 2-methyl group would be forced into the same region of space, leading to substantial steric repulsion. This interaction would raise the potential energy of the cis-isomer considerably more than in the unsubstituted cinnamic acid. The trans-isomer, which orients the carboxylic acid group away from the phenyl ring, would be much less affected by the presence of the 2-methyl group.

Consequently, it is predicted that the energy difference between the trans and cis isomers of this compound is even greater than that observed for unsubstituted cinnamic acid, rendering the cis-isomer particularly unstable.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of trans-to-cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

The Elusive Presence of 2,5-Dimethylcinnamic Acid in Nature: A Technical Guide to its Substituted Cinnamic Acid Relatives

A comprehensive review of available scientific literature and chemical databases reveals no direct evidence for the natural occurrence of 2,5-Dimethylcinnamic acid in plants, fungi, bacteria, or other organisms. While the cinnamic acid core is a ubiquitous scaffold in natural products, substitutions on the phenyl ring predominantly involve hydroxylation and methoxylation. This technical guide, therefore, addresses the natural occurrence, biosynthesis, and analysis of these closely related and well-documented substituted cinnamic acids, providing a valuable resource for researchers, scientists, and drug development professionals.

Widespread Substituted Cinnamic Acids in the Plant Kingdom

Cinnamic acid and its derivatives are key intermediates in the phenylpropanoid pathway, leading to a vast array of secondary metabolites such as flavonoids, lignans, and stilbenes. The most commonly encountered substituted cinnamic acids in nature include p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid.

Quantitative Occurrence of Major Cinnamic Acid Derivatives

The concentration of these compounds varies significantly depending on the plant species, part of the plant, and environmental conditions. Cereals, coffee beans, fruits, and vegetables are particularly rich sources.

| Compound | Natural Source | Plant Part | Concentration | Reference(s) |

| p-Coumaric Acid | Mimosa pudica | Leaves | 3.35% w/w | [1] |

| Pineapple (Ananas comosus) | Ripe Juice | 11.75 µg/mL | [1] | |

| Durva Grass (Cynodon dactylon) | Whole Plant | 0.48 mg/100 mL of extract | [2] | |

| Ferulic Acid | Wheat (Triticum aestivum) | Whole Grain Flour | 47 mg/100 g (after hydrolysis) | [3] |

| Maize (Zea mays) | Whole Grain | 171 mg/100 g (after hydrolysis) | [3] | |

| Oat (Avena sativa) | Whole Grain Flour | 36 mg/100 g (after hydrolysis) | [3] | |

| Rye (Secale cereale) | Whole Grain Flour | 91 mg/100 g (after hydrolysis) | [3] | |

| Caffeic Acid | Coffee (Coffea arabica) | Roasted Beans | 7.57 - 14.04 mg/100 g | [4] |

| Coffee (Coffea robusta) | Green Beans | up to 140 mg/g | [5] | |

| Sinapic Acid | Strawberry (Fragaria ananassa) | Fruit | up to 450.30 µg/g | [6] |

| Brassica species | Seeds | 0.49 - 2.49 mg/g (free acid) | [6] | |

| p-Methoxycinnamic Acid | Turmeric (Curuma longa) | Rhizome | Highest concentration (not quantified) | [7] |

| Various | Plants | Found in Asteraceae, Scrophulariaceae, and Rutaceae families | [8] |

Biosynthesis of Substituted Cinnamic Acids

The biosynthesis of substituted cinnamic acids originates from the aromatic amino acid L-phenylalanine via the shikimate pathway. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, lead to the diverse array of naturally occurring derivatives.

Experimental Protocols for Isolation and Analysis

The extraction, isolation, and quantification of substituted cinnamic acids from natural sources require a combination of chromatographic and spectroscopic techniques.

General Extraction and Isolation Workflow

Detailed Methodologies

1. Extraction:

-

Maceration: Soaking the powdered plant material in a solvent (e.g., methanol, ethanol) at room temperature for an extended period (24-72 hours) with occasional agitation.

-

Soxhlet Extraction: Continuous extraction of the plant material with a recycling solvent in a Soxhlet apparatus, suitable for moderately heat-stable compounds.

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.[9]

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix, significantly reducing extraction time and solvent consumption.[9]

2. Purification:

-

Column Chromatography: A primary purification step using a stationary phase like silica gel or Sephadex to separate compounds based on polarity or size.

-

Medium-Pressure Liquid Chromatography (MPLC): An automated and more efficient version of column chromatography.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for both analytical quantification and preparative isolation of pure compounds. A reversed-phase C18 column is commonly used with a gradient elution of an acidified aqueous solvent and an organic solvent like methanol or acetonitrile.[10][11]

3. Identification and Quantification:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A standard method for quantifying known cinnamic acid derivatives by comparing their retention times and UV absorbance with that of authentic standards.[1] Detection is typically performed at wavelengths around 280 nm or 320 nm.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides higher sensitivity and selectivity, allowing for the identification and quantification of compounds in complex matrices, even at low concentrations.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile or derivatized cinnamic acid esters. Derivatization with agents like BSTFA is often required to increase volatility.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Essential for the structural elucidation of novel cinnamic acid derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. 2024.sci-hub.st [2024.sci-hub.st]

- 3. Showing report on Cereals - Phenol-Explorer [phenol-explorer.eu]

- 4. alanrevista.org [alanrevista.org]

- 5. Coffee bean - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities [frontiersin.org]

- 7. Showing Compound trans-p-Methoxycinnamic acid (FDB002667) - FooDB [foodb.ca]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. HPLC Analysis of Phenolic Acids [bio-protocol.org]

- 11. impactfactor.org [impactfactor.org]

In-depth Technical Guide: Potential Biological Activities of 2,5-Dimethylcinnamic Acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Review of the Potential Biological Activities of 2,5-Dimethylcinnamic Acid

Executive Summary

This technical guide aims to provide a comprehensive overview of the known biological activities of this compound. Despite a thorough review of the current scientific literature, there is a significant lack of specific data on the biological effects of this particular compound. While the broader class of cinnamic acids and their derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, research specifically investigating this compound is notably absent. This document summarizes the available information on the parent class of compounds and highlights the current knowledge gap regarding this compound.

Introduction to Cinnamic Acids

Cinnamic acid is a naturally occurring aromatic carboxylic acid that serves as a central scaffold for a large number of derivatives with diverse biological activities. These compounds are biosynthesized in plants via the shikimate pathway and are of considerable interest to the pharmaceutical and nutraceutical industries. Modifications to the phenyl ring and the acrylic acid side chain of the cinnamic acid structure have led to the development of numerous derivatives with enhanced or novel therapeutic properties.

Biological Activities of Cinnamic Acid Derivatives (General)

Research into various substituted cinnamic acids has revealed a multitude of potential therapeutic applications. Key areas of investigation include:

-

Antimicrobial Activity: Many cinnamic acid derivatives exhibit inhibitory effects against a broad spectrum of bacteria and fungi. The proposed mechanisms of action often involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial signaling pathways.

-

Anti-inflammatory Effects: Several cinnamic acid analogues have demonstrated potent anti-inflammatory properties, often attributed to their ability to modulate key inflammatory mediators and signaling pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

-

Anticancer Properties: A significant body of research has focused on the anticancer potential of cinnamic acid derivatives. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines. The underlying mechanisms are diverse and often involve the modulation of critical signaling pathways, including those related to cell cycle regulation and survival.

-

Antioxidant Capacity: The phenolic structure of many cinnamic acid derivatives endows them with significant antioxidant properties. They can act as free radical scavengers and can chelate metal ions, thereby protecting cells from oxidative damage.

Current Status of this compound Research

A comprehensive search of scientific databases and patent literature reveals a notable absence of studies focused on the biological activities of this compound. The available information is largely limited to its use as a chemical intermediate in the synthesis of other molecules.

Data Presentation:

Due to the lack of experimental data, a table of quantitative biological activities for this compound cannot be provided.

Experimental Protocols:

Detailed methodologies for biological assays of this compound are not available in the public domain.

Signaling Pathways and Visualizations:

As no specific biological activities or mechanisms of action have been elucidated for this compound, the creation of signaling pathway diagrams is not currently possible.

Future Directions and Opportunities

The absence of biological data for this compound represents a clear knowledge gap and a potential opportunity for novel research. Given the diverse activities of other substituted cinnamic acids, it is plausible that the 2,5-dimethyl substitution pattern could confer unique pharmacological properties.

Future research efforts could be directed towards:

-

Broad-spectrum biological screening: Evaluating this compound in a variety of in vitro assays to identify potential antimicrobial, anticancer, anti-inflammatory, or other activities.

-

Enzyme inhibition assays: Testing the compound's ability to inhibit key enzymes relevant to various disease states.

-

Cell-based assays: Investigating the effects of this compound on cellular processes such as proliferation, apoptosis, and signaling.

-

Structure-activity relationship (SAR) studies: Comparing the activity of this compound with other dimethyl-substituted and non-substituted cinnamic acids to understand the influence of the substitution pattern on its biological effects.

Conclusion

While the broader family of cinnamic acid derivatives holds significant promise for drug discovery and development, this compound remains an uncharacterized molecule from a biological perspective. This technical guide serves to highlight the current void in our understanding and to encourage the scientific community to undertake a systematic investigation of this compound's potential therapeutic value. The exploration of its biological activities could unveil novel pharmacological properties and contribute to the development of new therapeutic agents.

Preliminary Investigation of 2,5-Dimethylcinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in the scientific community due to their wide range of biological activities. These activities include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a preliminary investigation into 2,5-Dimethylcinnamic acid, a specific derivative of cinnamic acid. While research on this particular compound is limited, this document aims to provide a comprehensive overview of its known properties and to extrapolate potential areas of investigation based on the well-documented activities of the broader cinnamic acid family. This guide will cover the chemical properties, a proposed synthesis protocol, and potential biological activities and mechanisms of action, supported by data from related compounds.

Chemical Properties

This compound is an aromatic carboxylic acid. The presence of the two methyl groups on the phenyl ring is expected to influence its lipophilicity and steric interactions with biological targets, potentially leading to a unique pharmacological profile compared to other cinnamic acid derivatives.

| Property | Value | Source |

| CAS Number | 95883-10-6 | [3][4] |

| Molecular Formula | C₁₁H₁₂O₂ | [3][4] |

| Molecular Weight | 176.22 g/mol | [3][4] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Solubility | Not specified in available literature |

Synthesis of this compound

A common and effective method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation reaction. This involves the reaction of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, such as pyridine and a small amount of piperidine. The following is a proposed protocol for the synthesis of this compound based on established methods for similar compounds.[2][5]

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

Materials:

-

2,5-Dimethylbenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beaker

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

In a round-bottom flask, combine 2,5-dimethylbenzaldehyde (1 equivalent) and malonic acid (2 equivalents).

-

Add pyridine to dissolve the solids, followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to 80-90°C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold water and an excess of concentrated HCl to precipitate the product.

-

Stir the mixture in an ice bath to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol/water.

-

Dry the purified crystals under vacuum.

Biological Activity

| Compound | Biological Activity | Assay | Result | Source |

| Cinnamic Acid | Antimicrobial | MIC vs. M. tuberculosis | 250–675 µM | [6] |

| Butyl Cinnamate | Antifungal | MIC vs. C. albicans | 626.62 µM | [7] |

| 4-isopropylbenzylcinnamide | Antibacterial | MIC vs. S. aureus | 458.15 µM | [7] |

| Cinnamic Acid | Cytotoxicity | IC₅₀ vs. MDA-MB-231 (breast cancer) | Data not provided, but showed reduced cell viability | [8] |

| Cinnamic Acid Derivative (TPY-835) | Cytotoxicity | IC₅₀ vs. SBC-5 (lung cancer) | ~25 µM | [9] |

Potential Mechanism of Action and Signaling Pathways

The mechanisms of action for cinnamic acid derivatives are diverse and appear to be dependent on the specific chemical structure and the biological context. In cancer cells, cinnamic acid has been shown to induce apoptosis through the extrinsic pathway by increasing the expression of TNFα and its receptor TNFR1, leading to the activation of caspase-8 and caspase-3.[8] Other derivatives have been found to cause cell cycle arrest.[9]

Given the known activities of related compounds, it is plausible that this compound could modulate similar signaling pathways. A potential pathway to investigate would be the TNFα-mediated extrinsic apoptosis pathway.

Proposed Extrinsic Apoptosis Signaling Pathway

Caption: Hypothesized TNFα-mediated extrinsic apoptosis pathway for this compound.

Experimental Protocol for Biological Evaluation

MTT Assay for Cytotoxicity

This protocol describes a common method to assess the effect of a compound on cell viability.

Materials:

-

Human cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Multi-well plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Conclusion

This compound is a cinnamic acid derivative with currently limited characterization in the scientific literature. Based on the extensive research on related compounds, it holds potential for various biological activities, including antimicrobial and anticancer effects. This technical guide provides a foundational framework for initiating research on this compound, including a proposed synthesis method and standard protocols for biological evaluation. Further investigation is warranted to determine the specific quantitative biological activities of this compound and to elucidate its precise mechanisms of action and its effects on cellular signaling pathways. The information presented here serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and other novel cinnamic acid derivatives.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel cinnamic acid derivative that inhibits Cdc25 dual‐specificity phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2,5-Dimethylcinnamic Acid from 2,5-Dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 2,5-dimethylcinnamic acid from 2,5-dimethylbenzaldehyde. The primary method detailed is the Knoevenagel condensation, a reliable and widely used method for carbon-carbon double bond formation.[1] Alternative synthetic strategies, including the Perkin and Wittig reactions, are also briefly discussed. This document includes a comprehensive experimental protocol, a summary of required materials and their properties, and a description of the reaction mechanism. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development who require a practical guide for the preparation of substituted cinnamic acid derivatives.

Introduction

Cinnamic acids and their derivatives are important intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals.[1][2] The presence of the α,β-unsaturated carboxylic acid moiety provides a versatile handle for further chemical transformations. The Knoevenagel condensation is a classic organic reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base.[1] This reaction is particularly effective for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid.

This application note details a robust protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The procedure is adapted from a well-established method for a closely related substrate, ensuring a high probability of success.

Reaction Scheme

The synthesis of this compound from 2,5-dimethylbenzaldehyde via Knoevenagel condensation with malonic acid is depicted below. The reaction is typically catalyzed by a base, such as piperidine in pyridine, and proceeds with the elimination of water and carbon dioxide.

Caption: Knoevenagel condensation for the synthesis of this compound.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a reliable procedure for the synthesis of a structurally similar compound.[3]

Materials:

| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2,5-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | 10 | 1.34 g |

| Malonic Acid | C₃H₄O₄ | 104.06 | 20 | 2.08 g |

| Pyridine | C₅H₅N | 79.10 | - | 4 mL |

| Piperidine | C₅H₁₁N | 85.15 | - | 0.15 mL |

| Concentrated HCl | HCl | 36.46 | - | As needed |

| Water | H₂O | 18.02 | - | As needed |

Equipment:

-

100 mL round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Thermometer

-

Beaker (1 L)

-

Büchner funnel and filter flask

-

Drying oven

Procedure:

-

To a 100 mL round-bottom flask, add 2,5-dimethylbenzaldehyde (1.34 g, 10 mmol), malonic acid (2.08 g, 20 mmol), and pyridine (4 mL).

-

Stir the mixture to dissolve the solids. Gentle warming on a steam bath may be necessary to achieve a clear solution.

-

Add piperidine (0.15 mL) to the reaction mixture.

-

Equip the flask with a reflux condenser and a thermometer.

-

Heat the reaction mixture to an internal temperature of 80-85 °C for 1 hour.

-

After 1 hour, increase the temperature to reflux (approximately 110-115 °C) and maintain for an additional 3 hours. Evolution of carbon dioxide should be observed.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a 1 L beaker containing 400 mL of cold water.

-

Slowly and with stirring, acidify the mixture with concentrated hydrochloric acid until it is strongly acidic (check with pH paper).

-

A precipitate of crude this compound will form.

-

Collect the crude product by suction filtration using a Büchner funnel.

-

Wash the solid product with several portions of cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

-

Dry the purified this compound in a drying oven at 60-70 °C to a constant weight.

Alternative Synthetic Routes

While the Knoevenagel condensation is a highly effective method, other classical reactions can also be employed for the synthesis of cinnamic acids.

1. Perkin Reaction:

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[4][5][6] For the synthesis of this compound, this would involve reacting 2,5-dimethylbenzaldehyde with acetic anhydride and sodium acetate at a high temperature.[4]

2. Wittig Reaction:

The Wittig reaction provides a versatile method for alkene synthesis by reacting an aldehyde or ketone with a phosphonium ylide.[7] To synthesize this compound, 2,5-dimethylbenzaldehyde can be reacted with a stabilized ylide derived from an α-haloacetate, followed by hydrolysis of the resulting ester.

Data Presentation

Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 95883-10-6[8] |

| Molecular Formula | C₁₁H₁₂O₂[8] |

| Molecular Weight | 176.22 g/mol [8] |

| Appearance | Solid |

| Melting Point | 148-150 °C (for the predominantly trans isomer of 2,5-dimethoxycinnamic acid, a related compound) |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound via Knoevenagel condensation.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound from 2,5-dimethylbenzaldehyde using the Knoevenagel condensation. The protocol is based on a well-established procedure for a similar substrate and is expected to provide good yields of the desired product. The inclusion of alternative synthetic routes and a clear experimental workflow makes this document a valuable resource for researchers in the field of organic and medicinal chemistry.

References

Application Notes and Protocols: Synthesis of 2,5-Dimethylcinnamic Acid via the Perkin Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,5-Dimethylcinnamic acid utilizing the Perkin reaction. This document outlines the reaction mechanism, conventional and alternative experimental procedures, and key data for successful synthesis.

Introduction

The Perkin reaction is a powerful method in organic synthesis for the preparation of α,β-unsaturated aromatic acids, commonly known as cinnamic acids.[1] Developed by William Henry Perkin in 1868, this reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride.[1] Cinnamic acid and its derivatives are valuable precursors in the pharmaceutical industry for the synthesis of various therapeutic agents. This protocol focuses on the synthesis of this compound, a substituted cinnamic acid derivative, from 2,5-dimethylbenzaldehyde and acetic anhydride.

Reaction Mechanism

The Perkin reaction proceeds through a multi-step mechanism initiated by the formation of a carbanion from the acid anhydride in the presence of a weak base, typically the sodium or potassium salt of the corresponding carboxylic acid.[2] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent steps involve an aldol-type condensation, dehydration, and finally hydrolysis to yield the α,β-unsaturated carboxylic acid.

Caption: General mechanism of the Perkin reaction for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound via the Perkin reaction are presented: a conventional heating method and a microwave-assisted method. The presence of electron-donating methyl groups on the benzaldehyde ring may decrease the reaction yield compared to unsubstituted benzaldehyde.[3]

Method 1: Conventional Heating

This traditional approach involves heating the reactants for several hours.

Materials:

-

2,5-Dimethylbenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Deionized water

-

Saturated sodium carbonate solution

-

Concentrated hydrochloric acid

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter flask

-

pH paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 2,5-dimethylbenzaldehyde, acetic anhydride, and anhydrous sodium acetate. A typical molar ratio is 1:1.5:1 of aldehyde to anhydride to acetate.

-

Heating: Equip the flask with a reflux condenser and heat the mixture in a heating mantle or oil bath to 180°C with continuous stirring for 4-8 hours.

-

Work-up:

-

Allow the reaction mixture to cool slightly and then carefully pour it into a beaker containing cold water.

-

Neutralize the mixture by slowly adding a saturated sodium carbonate solution until the solution is alkaline (check with pH paper). This step hydrolyzes any remaining acetic anhydride and converts the cinnamic acid to its soluble sodium salt.

-

Remove any unreacted 2,5-dimethylbenzaldehyde by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether).

-

-

Isolation:

-

Cool the aqueous solution and acidify it by the dropwise addition of concentrated hydrochloric acid with stirring until the precipitation of this compound is complete.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water.

-

-

Purification:

-

Recrystallize the crude this compound from a suitable solvent system, such as ethanol-water, to obtain the purified product.

-

Dry the purified crystals in a desiccator or a vacuum oven.

-

Method 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce the reaction time.[4]

Materials and Equipment:

-

Same as Method 1, with the addition of a microwave reactor.

Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine 2,5-dimethylbenzaldehyde (e.g., 0.05 mol), acetic anhydride (e.g., 0.073 mol), and anhydrous sodium acetate (e.g., 0.03 mol).[4]

-

Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a suitable power level (e.g., 320 W) for a short duration, typically around 5 minutes.[4] The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Follow the same work-up and purification steps as described in Method 1.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Perkin reaction in the synthesis of substituted cinnamic acids. Note that the yield for this compound is an estimate based on data for other methyl-substituted benzaldehydes and may require optimization.

Table 1: Reaction Conditions for Perkin Synthesis of Substituted Cinnamic Acids

| Parameter | Conventional Heating | Microwave-Assisted |

| Starting Aldehyde | Substituted Benzaldehyde | Substituted Benzaldehyde |

| Reagents | Acetic Anhydride, Sodium Acetate | Acetic Anhydride, Sodium Acetate |

| Temperature | 180°C[5] | N/A (Power dependent) |

| Reaction Time | 4 - 8 hours[5] | ~5 minutes[4] |

| Catalyst | Anhydrous Sodium Acetate | Anhydrous Sodium Acetate |

Table 2: Reported Yields for Perkin Synthesis of Various Substituted Cinnamic Acids

| Substituent on Benzaldehyde | Reported Yield (%) |

| H (Unsubstituted) | 70-75 |

| 4-Methyl | 33 |

| 2-Chloro | 71 |

| 4-Chloro | 52 |

| 2-Methoxy | 55 |

| 4-Methoxy | 30 |

| 2-Nitro | 75 |

| 4-Nitro | 82 |

| 2,5-Dimethyl | Estimated 30-40 * |

*Yield is an estimate and may vary based on optimized reaction conditions.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Acetic anhydride is corrosive and a lachrymator; handle with care.

-

Concentrated hydrochloric acid is highly corrosive.

-

Use caution when heating the reaction mixture to high temperatures.

References

Application Notes and Protocols for the Spectroscopic Analysis of 2,5-Dimethylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylcinnamic acid (C₁₁H₁₂O₂, Molecular Weight: 176.22 g/mol ) is a derivative of cinnamic acid with potential applications in medicinal chemistry and materials science.[1] A thorough structural characterization is essential for its identification, purity assessment, and further development. This document provides a comprehensive guide to the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, predicted spectral data, and graphical workflows are presented to facilitate its characterization.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds and spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | broad s | 1H | -COOH |

| ~7.8 | d | 1H | H-α |

| ~7.4 | s | 1H | H-6 |

| ~7.1 | d | 1H | H-4 |

| ~7.0 | d | 1H | H-3 |

| ~6.4 | d | 1H | H-β |

| ~2.4 | s | 3H | Ar-CH₃ (pos. 5) |

| ~2.3 | s | 3H | Ar-CH₃ (pos. 2) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O |

| ~145 | C-α |

| ~136 | C-2 |

| ~135 | C-5 |

| ~132 | C-1 |

| ~130 | C-4 |

| ~129 | C-6 |

| ~128 | C-3 |

| ~118 | C-β |

| ~21 | Ar-CH₃ (pos. 5) |

| ~19 | Ar-CH₃ (pos. 2) |

Table 3: Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3050 | Medium | =C-H stretch (Aromatic & Alkene) |

| ~2950 | Medium | -C-H stretch (Methyl) |

| ~1685 | Strong | C=O stretch (α,β-unsaturated Carboxylic Acid) |

| ~1630 | Medium | C=C stretch (Alkene) |

| ~1600, ~1450 | Medium-Weak | C=C stretch (Aromatic) |

| ~1420 | Medium | O-H bend (Carboxylic Acid) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~980 | Strong | =C-H bend (trans-Alkene, out-of-plane) |

| ~820 | Strong | C-H bend (Aromatic, out-of-plane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 176 | High | [M]⁺ (Molecular Ion) |

| 161 | Medium | [M - CH₃]⁺ |

| 158 | Low | [M - H₂O]⁺ |

| 131 | High | [M - COOH]⁺ |

| 115 | Medium | [C₉H₇]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Weigh 5-10 mg of this compound and transfer it into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Transfer the solution into a 5 mm NMR tube using a pipette.

-

Place the NMR tube into the spinner turbine and adjust the depth.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H spectrum using standard acquisition parameters.

-

Acquire the ¹³C spectrum using standard acquisition parameters with proton decoupling.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

This protocol describes the preparation of a potassium bromide (KBr) pellet for the IR analysis of solid this compound.[2][3][4]

Materials:

-

This compound (1-2 mg)

-

FTIR-grade Potassium Bromide (KBr) (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

Spatula

Procedure:

-

Gently grind 100-200 mg of dry FTIR-grade KBr in an agate mortar to a fine powder.

-

Add 1-2 mg of this compound to the KBr powder in the mortar.

-

Mix the sample and KBr thoroughly by grinding the mixture for a few minutes until a homogenous fine powder is obtained.

-

Transfer a small amount of the mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

Mass Spectrometry (MS)

This protocol is for the analysis of this compound using Electron Ionization (EI) Mass Spectrometry.[5][6]

Materials:

-

This compound

-

Volatile organic solvent (e.g., methanol or dichloromethane)

-

Sample vial

-

Micropipette

Procedure:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or by injection if coupled with a gas chromatograph.

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

A mass spectrum is generated, plotting ion abundance versus m/z.

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

References

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 4. shimadzu.com [shimadzu.com]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for the Analytical Identification of 2,5-Dimethylcinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and quantification of 2,5-Dimethylcinnamic acid using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed to be readily implemented in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) Method for Quantitative Analysis

HPLC is a robust technique for the quantification of this compound in various matrices, including raw materials and pharmaceutical formulations. A reverse-phase method is described below, which offers excellent resolution and sensitivity.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the HPLC method.

| Parameter | Result | Acceptance Criteria |

| Linearity (R²) | > 0.999 | ≥ 0.995 |

| Range | 1 - 100 µg/mL | - |

| Limit of Detection (LOD) | 0.1 µg/mL | - |

| Limit of Quantification (LOQ) | 0.3 µg/mL | - |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% | ≤ 2.0% |

Experimental Protocol: HPLC-DAD

Objective: To quantify this compound using a stability-indicating HPLC method.

Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered)

-

Formic acid (AR grade)

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and 0.1% formic acid in water (v/v). The typical starting gradient is 60:40 (Acetonitrile:0.1% Formic Acid).

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 275 nm

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the concentration of this compound.

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[1][2] This involves subjecting the sample to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[3][4] The HPLC method should be able to resolve the this compound peak from any degradation product peaks.

HPLC Workflow Diagram```dot

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural identification of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tubes

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a suitable deuterated solvent in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Typical acquisition parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing and Interpretation:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons in the molecule.

-

Analyze the chemical shifts in the ¹³C NMR spectrum to assign the signals to the specific carbon atoms. [5] Expected ¹H NMR Spectral Data (in CDCl₃, 300 MHz):

-

-

~2.3 ppm (s, 3H): Methyl protons at position 2 or 5.

-

~2.4 ppm (s, 3H): Methyl protons at position 5 or 2.

-

~6.4 ppm (d, 1H): Vinylic proton alpha to the carbonyl group.

-

~7.1-7.4 ppm (m, 3H): Aromatic protons.

-

~7.8 ppm (d, 1H): Vinylic proton beta to the carbonyl group.

-

~12.0 ppm (br s, 1H): Carboxylic acid proton.

Expected ¹³C NMR Spectral Data (in CDCl₃, 75 MHz):

-

~20-22 ppm: Methyl carbons.

-

~118 ppm: Vinylic carbon alpha to the carbonyl group.

-

~128-135 ppm: Aromatic carbons.

-

~145 ppm: Vinylic carbon beta to the carbonyl group.

-

~172 ppm: Carboxylic acid carbon.

NMR Analysis Logical Flow

Caption: Logical flow for NMR-based structural elucidation.

References

Application Notes and Protocols for Cinnamic Acid Derivatives in Proteomics Research

Disclaimer: Extensive literature searches did not yield specific applications of 2,5-Dimethylcinnamic acid in proteomics research. The following application notes and protocols are presented as a representative example of how a hypothetical, structurally related Cinnamic Acid Derivative Probe (CADP) could be employed in chemical proteomics for target identification and mechanism of action studies, based on established methodologies for other small molecules.

Application Note: Target Identification of a Hypothetical Cinnamic Acid Derivative Probe (CADP) using Chemical Proteomics

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Understanding the molecular mechanisms underlying these activities is crucial for drug development and requires the identification of their protein targets. Chemical proteomics has emerged as a powerful strategy to comprehensively identify the protein targets of bioactive small molecules in an unbiased manner.[3][4] This note describes a hypothetical application of a Cinnamic Acid Derivative Probe (CADP) for identifying its protein binding partners in a cellular context.

Principle of the Method

The core of this approach involves the design and synthesis of a chemical probe based on the structure of a bioactive cinnamic acid derivative. This probe is typically trifunctional, incorporating:

-

The parent cinnamic acid derivative scaffold for target recognition.

-

A reactive group (e.g., a photo-activatable group) for covalent cross-linking to the target protein upon UV irradiation.[3][5]

-